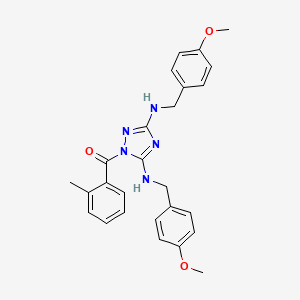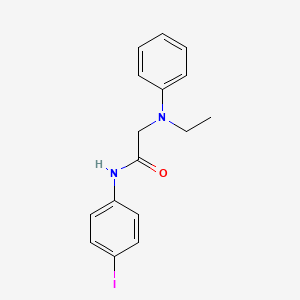
N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine, also known as BMT-1, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BMT-1 belongs to the family of triazole compounds, which have been extensively studied for their diverse biological activities.
作用機序
N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine exerts its anti-cancer effects by inhibiting the activity of DNA topoisomerase II, which is essential for DNA replication and cell proliferation. This compound binds to the enzyme and prevents it from carrying out its function, leading to the accumulation of DNA breaks and the induction of apoptosis in cancer cells. This compound also inhibits the activity of other enzymes involved in DNA repair, further enhancing its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-cancer activity in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit the growth of tumors in animal models. This compound has also been shown to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine has several advantages for lab experiments, including its high purity and good yields, making it easy to synthesize and use in experiments. This compound also exhibits potent anti-cancer activity in vitro and in vivo, making it a promising candidate for cancer therapy. However, this compound also has some limitations, including its low solubility in water and its potential toxicity in normal cells at high concentrations.
将来の方向性
There are several future directions for the research on N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine. One area of research is to optimize the synthesis method to improve the yield and purity of this compound. Another area of research is to investigate the potential of this compound in combination with other anti-cancer drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to investigate the potential of this compound in the treatment of other diseases, such as bacterial infections and inflammatory diseases.
合成法
The synthesis of N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine involves a multi-step process, starting from the reaction of 2-methylbenzoyl chloride with 4-methoxybenzylamine to form 2-methylbenzoyl-4-methoxybenzylamine. This intermediate is then reacted with sodium azide and copper(I) iodide to form the triazole ring, which is further reacted with 4-methoxybenzyl chloride to form the final product, this compound. The synthesis method of this compound has been optimized to yield high purity and good yields, making it a suitable candidate for scientific research.
科学的研究の応用
N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer. This compound exerts its anti-cancer effects by inhibiting the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell proliferation. This compound also induces apoptosis, or programmed cell death, in cancer cells, thereby preventing their growth and proliferation.
特性
IUPAC Name |
[3,5-bis[(4-methoxyphenyl)methylamino]-1,2,4-triazol-1-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3/c1-18-6-4-5-7-23(18)24(32)31-26(28-17-20-10-14-22(34-3)15-11-20)29-25(30-31)27-16-19-8-12-21(33-2)13-9-19/h4-15H,16-17H2,1-3H3,(H2,27,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCQYEXFGANOHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2C(=NC(=N2)NCC3=CC=C(C=C3)OC)NCC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-({[3-(diethylamino)propyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B5209748.png)
![N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N,N-dimethyl-1,4-benzenediamine hydrobromide](/img/structure/B5209754.png)

![N'-(11-cyano-7,8,9,10-tetrahydro-6H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepin-4-yl)-N,N-dimethylimidoformamide](/img/structure/B5209760.png)
![1-[(5-bromo-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5209770.png)
methanol](/img/structure/B5209776.png)
![1-(2-furyl)-2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B5209804.png)


![4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5209840.png)



![2-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-fluorobenzamide](/img/structure/B5209852.png)